4-(4-Butylphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butylphenyl)morpholine is an organic compound with the molecular formula C14H21NO. It is a derivative of morpholine, featuring a butyl-substituted phenyl group attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butylphenyl)morpholine typically involves the reaction of 4-butylphenylamine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where 4-butylphenylamine reacts with morpholine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Butylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(4-Butylphenyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Butylphenyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Morpholine: The parent compound, known for its use in organic synthesis and as a solvent.
4-Phenylmorpholine: A similar compound with a phenyl group instead of a butyl-substituted phenyl group.
4-(4-Methylphenyl)morpholine: Another derivative with a methyl-substituted phenyl group
Uniqueness: 4-(4-Butylphenyl)morpholine is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other morpholine derivatives and can provide specific advantages in certain applications .
Properties
CAS No. |
564483-41-6 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(4-butylphenyl)morpholine |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16-12-10-15/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
NWPDMLURPHHFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.